molecular formula C30H23BF4N2O B7778119 (6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate

(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate

Cat. No.: B7778119
M. Wt: 514.3 g/mol
InChI Key: LXVHNROBNXBWEL-UHFFFAOYSA-O
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Description

(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate is a complex organic compound that features a unique structure combining a pyridinium ion with a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the pyridinium ion through the reaction of 2,4,6-triphenylpyridine with a suitable alkylating agent. This is followed by the condensation of the resulting pyridinium salt with cyclohexa-2,4-dien-1-one under basic conditions to form the desired product. The final step involves the addition of tetrafluoroboric acid to yield the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted pyridinium compounds.

Scientific Research Applications

(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. Its unique structure allows it to participate in electron transfer reactions, which can disrupt cellular redox balance and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyridine: A precursor in the synthesis of the target compound.

    Cyclohexa-2,4-dien-1-one: Another precursor used in the synthesis.

    Quinone Derivatives: Structurally related compounds with similar redox properties.

Uniqueness

(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate is unique due to its combination of a pyridinium ion and a cyclohexadienone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O.BF4/c33-30-19-11-10-18-26(30)22-31-32-28(24-14-6-2-7-15-24)20-27(23-12-4-1-5-13-23)21-29(32)25-16-8-3-9-17-25;2-1(3,4)5/h1-22H;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVHNROBNXBWEL-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)NC=C4C=CC=CC4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N/C=C/4\C=CC=CC4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23BF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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